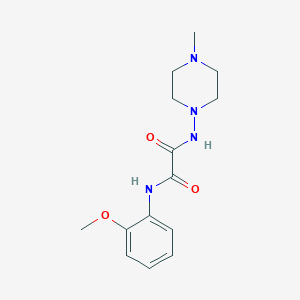

![molecular formula C18H17ClN6O3 B2737125 1-[2-(4-氯苯基)-2-氧代乙基]-3,7,9-三甲基-4H-嘧啶[8,7-c][1,2,4]三唑-6,8-二酮 CAS No. 941998-70-5](/img/structure/B2737125.png)

1-[2-(4-氯苯基)-2-氧代乙基]-3,7,9-三甲基-4H-嘧啶[8,7-c][1,2,4]三唑-6,8-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar 1,2,4-triazine derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

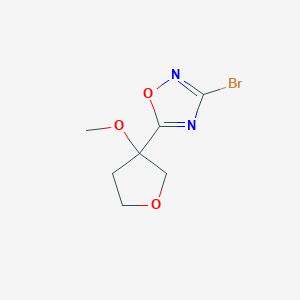

The molecular structure of this compound is based on the 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . This structure is further substituted with various functional groups, including a 4-chlorophenyl group, an oxoethyl group, and three methyl groups.Chemical Reactions Analysis

The synthesis of azolo[1,2,4]triazines involves the construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .科学研究应用

PET Ligands for 5-HT1A Receptors

Researchers have explored tetrazolo[1,5-b][1,2,4]triazine derivatives as novel PET ligands for the 5-HT1A receptor. One specific compound, which combines a tetrazolo[1,2,4]triazine core with a piperazine moiety, has shown promise in this context. PET (positron emission tomography) imaging is crucial for studying neuroreceptor distribution in the brain, and ligands like this one play a vital role in visualizing serotonin receptors. Such ligands contribute to our understanding of neurobiology and may have applications in diagnosing and monitoring neurological disorders .

Thermal Stability Studies

The thermal properties of tetrazolo[1,5-b][1,2,4]triazine derivatives have been investigated. Notably, the absence of just one chlorine atom in the structure significantly reduces the melting temperature of certain compounds. These studies provide valuable insights into the stability and behavior of these molecules under varying temperature conditions .

Synthesis of Azolo[1,2,4]Triazines

Enamines and their equivalent enolates have been explored as synthons for accessing 4-unsubstituted azolo[5,1-c][1,2,4]-triazines . These compounds are of interest due to their potential applications in various fields. Researchers have developed methods to obtain these derivatives, which can serve as building blocks for further studies and applications .

Materials Science and Nanotechnology

Given their stability and functional groups, tetrazolo[1,5-b][1,2,4]triazines could find applications in materials science and nanotechnology. Their robustness and potential for modification make them interesting candidates for designing new materials, sensors, or drug delivery systems.

作用机制

安全和危害

未来方向

The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

属性

IUPAC Name |

1-[2-(4-chlorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O3/c1-10-8-24-14-15(22(2)18(28)23(3)16(14)27)20-17(24)25(21-10)9-13(26)11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUIZGDPEXKAEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

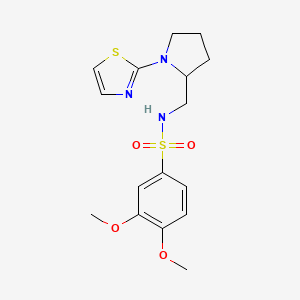

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737049.png)

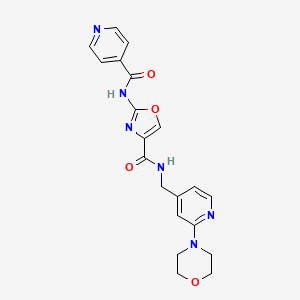

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2737054.png)

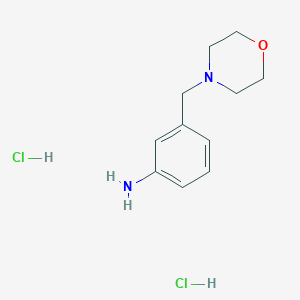

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2737058.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2737061.png)

![Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate](/img/structure/B2737064.png)